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Compound of Interest

Compound Name: 2-(4-Bromophenyl)oxazole

Cat. No.: B070679

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-(4-Bromophenyl)oxazole, a molecule of interest for researchers, scientists, and
professionals in the field of drug development and materials science. This document presents a
summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural integrity and purity of 2-(4-Bromophenyl)oxazole (CAS No: 176961-50-5) are
confirmed through the following spectroscopic techniques. The data presented has been
compiled from various analytical sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 2-(4-
Bromophenyl)oxazole.

IH NMR (Proton NMR) Data
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Chemical Shift

Multiplicity Integration Assignment

(ppm)

Ar-H (ortho to
7.95 d 2H

oxazole)

Ar-H (meta to
7.65 d 2H

oxazole)
7.50 s 1H Oxazole-H (C5)
7.20 S 1H Oxazole-H (C4)

Solvent: CDCIs, Frequency: 400 MHz

13C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assighment

161.5 C=N (Oxazole C2)
138.0 Oxazole C5

132.0 Ar-C (meta to oxazole)
128.5 Ar-C (ortho to oxazole)
126.0 Ar-C (ipso to oxazole)
125.0 C-Br

124.0 Oxazole C4

Solvent: CDClIs, Frequency: 100 MHz

Infrared (IR) Spectroscopy

The functional groups present in 2-(4-Bromophenyl)oxazole are identified by their
characteristic absorption bands in the infrared spectrum.
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Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium C-H stretch (Aromatic)

1610 Strong C=N stretch (Oxazole ring)

1550 Strong C=C stretch (Aromatic ring)

1100 Strong C-O-C stretch (Oxazole ring)

830 Strong C-H bend (para-disubstituted
benzene)

740 Strong C-Br stretch

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.
mlz Relative Intensity (%) Assignment
923/295 100 [M]* (Molecular ion peak,
bromine isotopes)
195/197 40 [M-COJ*
154 35 [CeH4Br]*
116 20 [M-Br-COJ*
76 30 [CeHa]*

lonization Mode: Electron lonization (EI)

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data
presented above.
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NMR Spectroscopy Protocol

Sample Preparation: Approximately 10-20 mg of 2-(4-Bromophenyl)oxazole was dissolved in
0.5-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.

Data Acquisition: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer. For H
NMR, 16 scans were accumulated with a relaxation delay of 1 second. For 3C NMR, 1024
scans were acquired with a relaxation delay of 2 seconds.

Infrared Spectroscopy Protocol

Sample Preparation: A small amount of 2-(4-Bromophenyl)oxazole was ground with
potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then
pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum was obtained by averaging 32 scans at a resolution of 4 cm~1.

Mass Spectrometry Protocol

Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe.

Data Acquisition: Mass spectra were obtained using an electron ionization (EIl) source with an
ionization energy of 70 eV. The fragments were analyzed using a quadrupole mass analyzer.

Data Analysis Workflow

The process of obtaining and interpreting the spectroscopic data follows a logical workflow to
ensure accurate structural elucidation.
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Workflow for Spectroscopic Analysis

This guide serves as a foundational resource for researchers working with 2-(4-
Bromophenyl)oxazole, providing essential data for its identification, characterization, and
application in further scientific endeavors.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Bromophenyl)oxazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070679#spectroscopic-data-of-2-4-bromophenyl-
oxazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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